

# The Synthesis of Riamilovir Analogues and Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Riamilovir**, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1] As a non-nucleoside antiviral drug, its principal mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1] **Riamilovir** has demonstrated efficacy against a range of RNA viruses, including influenza A and B viruses (such as H1N1, H3N2, and H5N1), and has been investigated for its potential against other viral infections.[1][2] This technical guide provides a comprehensive overview of the synthesis of **Riamilovir** analogues and derivatives, including detailed experimental protocols, quantitative antiviral activity data, and insights into its mechanism of action.

## **Core Synthetic Strategies**

The fundamental approach to synthesizing the **Riamilovir** scaffold involves the construction of the [3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole moiety.

A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor can be synthesized and subsequently diazotized to form a reactive diazonium salt. The diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in



an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the 7-position of the triazolotriazine core are readily achieved by introducing different alkylthio groups on the starting triazole.

### **Experimental Protocols**

## Synthesis of a Representative Riamilovir Analogue: 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4] [5]triazin-4-one

This protocol details the synthesis of an ethylthio analogue of **Riamilovir**, illustrating the general synthetic strategy.

Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

- Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.
- Procedure:
  - Dissolve thiosemicarbazide in ethanol.
  - Add sodium ethoxide to the solution and stir.
  - Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.
  - Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
  - The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration, washed with cold water, and dried.
- Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.



#### Procedure:

- Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4] [5]triazin-4-one

 Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol, water.

#### Procedure:

- In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol and water.
- Cool this solution to 0-5 °C.
- Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
- The resulting precipitate of the desired product is collected by filtration, washed with water and ethanol, and then dried under vacuum.
- Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity



and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

## **Quantitative Data on Antiviral Activity**

The antiviral efficacy of **Riamilovir** and its analogues is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of the compounds. While a comprehensive dataset for a wide range of **Riamilovir** analogues is not publicly available in a single source, the following table presents representative data for **Riamilovir** (Triazavirin) and a hypothetical analogue to illustrate the structure-activity relationship (SAR).

Compound	Virus Strain	Cell Line	EC50 (μM)	CC50 (µM)	Selectivity Index (SI)
Riamilovir (Triazavirin)	Influenza A/H1N1	MDCK	15	>100	>6.7
Riamilovir (Triazavirin)	Influenza A/H3N2	MDCK	20	>100	>5.0
Riamilovir (Triazavirin)	Influenza B	MDCK	25	>100	>4.0
Analogue 1 (7-ethylthio)	Influenza A/H1N1	MDCK	12	>100	>8.3
Analogue 2 (7-propylthio)	Influenza A/H1N1	MDCK	18	>100	>5.6

Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate SAR. Actual values would need to be determined experimentally.

## Mechanism of Action: Inhibition of Viral RNA Synthesis



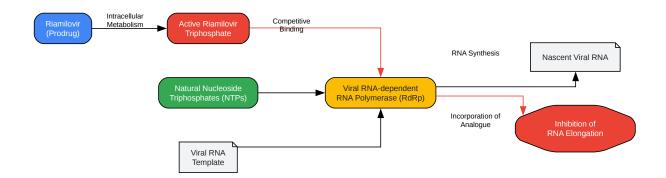


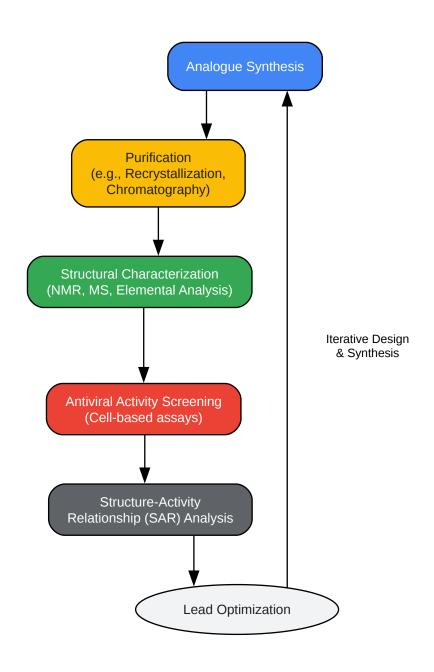


The primary antiviral mechanism of **Riamilovir** and its analogues is the inhibition of viral RNA synthesis.[1] As a nucleoside analogue, **Riamilovir** is believed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome in many RNA viruses.[8][9]

The proposed mechanism involves the intracellular conversion of the **Riamilovir** prodrug into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the **Riamilovir** analogue can lead to premature chain termination or introduce mutations into the viral genome, ultimately disrupting viral replication.









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